Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
Description
Allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside is a protected galactopyranoside derivative extensively employed in carbohydrate synthesis. Its structure features an allyl aglycon and benzoyl groups at the 2-, 4-, and 6-positions, which confer stability during glycosylation reactions while enabling selective deprotection for downstream functionalization. This compound is pivotal in constructing oligosaccharides and glycoconjugates, particularly in studies requiring regioselective glycosidic bond formation. For example, it has been utilized as a glycosyl acceptor in attempts to synthesize (1→4)-β-D-galactopyranosides, though such couplings often face challenges due to steric hindrance from the bulky benzoyl groups . Its synthesis typically involves benzoylation of allyl galactopyranoside precursors, achieving high yields (e.g., 98% in one protocol) through optimized reaction conditions .
Properties
Molecular Formula |
C30H28O9 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-dibenzoyloxy-4-hydroxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H28O9/c1-2-18-35-30-26(39-29(34)22-16-10-5-11-17-22)24(31)25(38-28(33)21-14-8-4-9-15-21)23(37-30)19-36-27(32)20-12-6-3-7-13-20/h2-17,23-26,30-31H,1,18-19H2/t23-,24+,25+,26-,30+/m1/s1 |
InChI Key |
JFZMRICZAZNYQD-LKVPNWEUSA-N |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Regioselective Benzoylation
The most efficient route involves low-temperature regioselective benzoylation of allyl α-D-galactopyranoside precursors. Key steps include:
- Substrate preparation : Allyl α-D-galactopyranoside derivatives (e.g., allyl 2,6-di-O-benzyl-α-D-galactopyranoside) are synthesized via tin-mediated alkylation or direct benzylation.
- Benzoylation conditions : Treatment with 3.1 equivalents of benzoyl chloride at −40°C in anhydrous dichloromethane, using DMAP as a catalyst. This selectively protects the 2-, 4-, and 6-hydroxyl groups while leaving the 3-OH free.
- Yield : 76–89% after column chromatography (hexanes/EtOAc gradient).
Mechanistic rationale : Steric and electronic effects from the anomeric allyl group direct benzoyl chloride to the 2-, 4-, and 6-positions, minimizing over-benzoylation.
Stepwise Protection-Deprotection Strategy
An alternative method employs sequential protection:
- Allyl glycoside formation : Allylation of D-galactose using allyl bromide under Koenigs-Knorr conditions.
- Temporary protection :
- Final benzoylation : Benzoylation of remaining hydroxyls (2,6-OH) using BzCl/DMAP.
Key data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Allylation | Allyl bromide, Ag₂CO₃, CCl₄ | 80% | |
| 3-O-Benzylation | BnBr, Bu₂SnO, DMF | 85% | |
| 4-O-Benzoylation | NaOBz, DMF, 100°C | 78% |
Characterization and Validation
- NMR analysis : ¹H NMR (CDCl₃) shows characteristic signals:
- Optical rotation : [α]D²² = +42.25° (c 1.0, CHCl₃).
Comparative Analysis of Methods
| Parameter | Regioselective Benzoylation | Stepwise Protection |
|---|---|---|
| Steps | 1 | 3–4 |
| Overall Yield | 76–89% | 58–65% |
| Selectivity Control | Steric/electronic modulation | Sequential blocking |
| Scalability | High | Moderate |
Applications and Derivatives
This compound serves as a precursor for:
- Thioglycosides : Reaction with H₂S/Py to form 1-thio-D-galactose derivatives.
- Oligosaccharide synthesis : Glycosylation with acceptors like 4,6-O-benzylidene-D-galactose.
Chemical Reactions Analysis
Types of Reactions: Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzoyl groups can be reduced to yield the corresponding alcohols.
Substitution: The allyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reducing benzoyl groups.
Substitution: Allyl bromide and sodium hydride are used for allylation reactions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside has several applications in scientific research:
Mechanism of Action
The mechanism by which Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside exerts its effects is primarily through its role as a protecting group in carbohydrate chemistry. The benzoyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective functionalization at other positions. The allyl group can be selectively removed under mild conditions, providing a versatile tool for synthetic chemists .
Comparison with Similar Compounds
Substituent Variations: Allyl vs. Methyl or Benzyl Aglycons
- Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside (CAS 3601-36-3): Unlike the allyl derivative, this compound uses a methyl group as the aglycon. However, its lower leaving-group ability compared to allyl limits its utility in glycosylation reactions requiring activation via neighboring-group participation. It is primarily used as a stable intermediate for acetylated galactose derivatives . Solubility: Methyl derivatives generally exhibit higher solubility in polar solvents like dichloromethane due to reduced hydrophobicity .
- Benzyl 4,6-O-Benzylidene-3-O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl)-D-galactopyranoside: This compound features benzyl and benzylidene protecting groups, which enhance stability under acidic conditions.
Protecting Group Modifications: Benzoyl vs. Acetyl or Benzyl
- Allyl 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranoside: Acetyl groups are less sterically demanding than benzoyl groups, facilitating higher reaction yields in glycosylations. For instance, this compound achieves a 70.9% yield in glycosylation reactions, compared to the challenges faced by the tri-O-benzoylated analogue in forming (1→4)-β-linkages . Reactivity: Acetylated derivatives are more labile under basic conditions, enabling easier deprotection steps .
- Allyl 3-O-Benzyl-4,6-O-Benzylidene-β-D-glucopyranoside: Benzyl and benzylidene groups offer orthogonal protection strategies. This compound is used in β-glucosidase inhibition studies, highlighting functional differences from the galactopyranoside-based allyl compound .
Q & A
Q. What are the key steps in synthesizing Allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside, and how do reaction conditions influence yield?
The synthesis typically involves selective benzoylation of hydroxyl groups followed by allylation at the anomeric position. A common approach includes:
- Protection of hydroxyl groups : Benzoyl groups are introduced using benzoyl chloride under basic conditions (e.g., pyridine or DMAP) to protect the 2-, 4-, and 6-hydroxyls of galactose .
- Allylation : The anomeric hydroxyl is activated (e.g., using BF₃·Et₂O as a Lewis acid) and reacted with allyl alcohol or allyl bromide to form the allyl glycoside .
- Purification : Chromatography (silica gel) or crystallization (e.g., using ethanol/water mixtures) is employed to isolate the product. Yield optimization requires strict anhydrous conditions, controlled temperature (0–25°C), and stoichiometric excess of benzoylating agents .
Q. Which analytical techniques are critical for characterizing Allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the anomeric configuration (α vs. β) and benzoyl group positions. For example, the anomeric proton (δ ~5.5–6.0 ppm) and benzoyl carbonyl carbons (δ ~165–170 ppm) are diagnostic .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight (e.g., [M+Na]⁺ ion for C₂₈H₂₈O₉ expected at m/z ~529.1) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for synthetic batches) .
Advanced Research Questions
Q. How does the regioselectivity of benzoylation impact the synthesis of Allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside?
Regioselective benzoylation at the 2-, 4-, and 6-positions is achieved by:
- Temporary protecting groups : Use of tert-butyldimethylsilyl (TBS) or acetyl groups to block undesired hydroxyls before benzoylation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity of benzoyl chloride with equatorial hydroxyls (e.g., C-2 and C-4 in galactose) .
- Catalysis : DMAP accelerates benzoylation via nucleophilic activation, favoring reaction at less sterically hindered positions .
Q. What strategies resolve contradictions in glycosylation efficiency when using this compound as a glycosyl donor?
Discrepancies in glycosylation yields (e.g., α/β selectivity) arise from:
- Activator choice : N-iodosuccinimide (NIS) or AgOTf may favor different anomeric leaving groups. For allyl glycosides, BF₃·Et₂O is preferred for α-selectivity .
- Temperature control : Lower temperatures (−40°C) stabilize oxocarbenium intermediates, enhancing stereoselectivity .
- Additives : Molecular sieves (3Å) absorb moisture, improving reaction reproducibility .
Q. How can orthogonal protection strategies be applied to modify Allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside for oligosaccharide assembly?
Orthogonal deprotection steps enable sequential glycosylation:
- Allyl group removal : Pd(0)-catalyzed deallylation under mild conditions (e.g., PdCl₂, NaBH₄) regenerates the reducing end for further coupling .
- Benzoyl group retention : Benzoyl esters remain stable during acidic (e.g., TFA) or basic (e.g., NaOMe) treatments, allowing selective deprotection of other groups (e.g., acetyl) .
Q. What enzymatic applications utilize Allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside as a substrate?
This compound serves as a substrate for:
- α-Galactosidase assays : Hydrolysis of the allyl group releases chromogenic/fluorogenic products (e.g., p-nitrophenol derivatives), enabling kinetic studies of enzyme activity .
- Glycosynthase engineering : Chemoenzymatic synthesis of galactose-containing glycoconjugates (e.g., blood group antigens) using mutant glycosidases .
Methodological Troubleshooting
Q. How can researchers address inconsistent yields during allylation?
Common issues and solutions:
- Moisture sensitivity : Use rigorously dried solvents (e.g., molecular sieves in DMF) and inert atmosphere (N₂/Ar) .
- Byproduct formation : Monitor reaction progress via TLC (hexane/EtOAc 3:1) to identify premature deprotection or over-benzoylation .
- Scaling challenges : Optimize stoichiometry (1.5 equiv allyl bromide) and reaction time (12–16 hr) for larger batches .
Q. What protocols validate the stability of Allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside under storage conditions?
Stability assessments include:
- Accelerated degradation studies : Expose samples to heat (40°C), humidity (75% RH), or light (UV-Vis) for 4 weeks, followed by HPLC analysis to detect decomposition (e.g., benzoyl ester hydrolysis) .
- Long-term storage : Store at −20°C in amber vials under inert gas to prevent oxidation or moisture uptake .
Applications in Glycobiology
Q. How is this compound used in glycoarray fabrication for carbohydrate-protein interaction studies?
The allyl group enables:
Q. What role does Allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside play in synthesizing tumor-associated carbohydrate antigens (TACAs)?
As a key intermediate, it facilitates:
- Galactose epitope incorporation : Sequential glycosylation constructs Tn (GalNAc) and TF (Galβ1-3GalNAc) antigens for anticancer vaccine development .
- Linker introduction : Allyl-to-thiol conversion allows conjugation to carrier proteins (e.g., BSA) via maleimide chemistry for immunological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
